N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydrobenzo[b][1,4]oxazepine core with a methoxyphenoxyacetamide moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride and catalysts like sulfuric acid.
Introduction of the Isobutyl and Dimethyl Groups: Alkylation reactions are used to introduce the isobutyl and dimethyl groups. Reagents such as isobutyl bromide and dimethyl sulfate are commonly employed.
Attachment of the Methoxyphenoxyacetamide Moiety: This step involves the reaction of the tetrahydrobenzo[b][1,4]oxazepine intermediate with 3-methoxyphenoxyacetic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxo group in the tetrahydrobenzo[b][1,4]oxazepine core. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methoxy group in the phenoxy moiety can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate its effects on various biological pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a different position of the methoxy group.
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-chlorophenoxy)acetamide: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-16(2)13-26-20-11-17(9-10-21(20)31-15-24(3,4)23(26)28)25-22(27)14-30-19-8-6-7-18(12-19)29-5/h6-12,16H,13-15H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLDYUJAFRGSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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